molecular formula C15H13ClO3 B187861 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 447428-98-0

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B187861
CAS No.: 447428-98-0
M. Wt: 276.71 g/mol
InChI Key: PKGAYSJHJKNIJF-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This benzaldehyde derivative serves as a crucial building block in the synthesis of more complex molecules. Its primary research application is in the development of inhibitors for specific kinase targets. For instance, it has been identified as a key precursor in the synthetic pathway to potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor kinase, also known as ALK5 source . Researchers utilize this compound to explore pathways involved in fibrosis, cancer, and other diseases where TGF-β signaling plays a critical role. The structure incorporates both 4-methoxybenzaldehyde and 3-chlorobenzyl motifs, which are common pharmacophores contributing to binding affinity and selectivity in small-molecule drug design. This product is offered for research and development purposes as a high-purity material to ensure reliable and reproducible results in synthetic applications. It is intended for use by qualified laboratory professionals only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-6-5-11(9-17)8-15(14)19-10-12-3-2-4-13(16)7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGAYSJHJKNIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00342311
Record name 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447428-98-0
Record name 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00342311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for forming ether linkages in aromatic systems. For 3-[(3-chlorobenzyl)oxy]-4-methoxybenzaldehyde, this method involves coupling 3-chlorobenzyl bromide with 4-methoxy-3-hydroxybenzaldehyde under basic conditions .

Reagents and Conditions

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or acetone

  • Temperature: 60–80°C

  • Time: 6–12 hours

Procedure

  • Dissolve 4-methoxy-3-hydroxybenzaldehyde (1.0 equiv) and 3-chlorobenzyl bromide (1.2 equiv) in anhydrous DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 70°C with stirring.

  • Monitor reaction progress via thin-layer chromatography (TLC).

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) .

Yield and Purity

ParameterValue
Isolated Yield68–75%
Purity (HPLC)≥98%
RecrystallizationEthanol/water (3:1)

This method prioritizes cost-effectiveness but requires careful control to avoid aldehyde oxidation .

Mitsunobu Reaction

The Mitsunobu reaction offers superior regioselectivity under milder conditions, ideal for acid-sensitive substrates. It employs 3-chlorobenzyl alcohol and 4-methoxy-3-hydroxybenzaldehyde with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) .

Reagents and Conditions

  • Reagents: DEAD (1.1 equiv), PPh₃ (1.1 equiv)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0°C to room temperature

  • Time: 2–4 hours

Procedure

  • Cool THF to 0°C and add 4-methoxy-3-hydroxybenzaldehyde (1.0 equiv).

  • Introduce 3-chlorobenzyl alcohol (1.05 equiv), DEAD, and PPh₃ sequentially.

  • Stir until completion, evaporate solvent, and purify via column chromatography (hexane/ethyl acetate) .

Yield and Purity

ParameterValue
Isolated Yield82–88%
Purity (NMR)≥99%
ChromatographyHexane/EtOAc (4:1)

This method minimizes side reactions but incurs higher costs due to reagent expenses .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance efficiency and safety. This approach adapts the Williamson ether synthesis with real-time monitoring.

Reagents and Conditions

  • Base: Aqueous NaOH (20%)

  • Solvent: Toluene

  • Residence Time: 30 minutes

  • Temperature: 100°C

Procedure

  • Pump 4-methoxy-3-hydroxybenzaldehyde and 3-chlorobenzyl bromide solutions into a T-mixer.

  • Combine with NaOH solution in a tubular reactor.

  • Separate phases in-line, concentrate the organic layer, and crystallize the product.

Yield and Scalability

ParameterValue
Conversion Rate95%
Annual Capacity10–15 metric tons
Purity≥99.5%

Continuous flow methods reduce waste and improve reproducibility, critical for pharmaceutical intermediates.

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Cost (Relative)ScalabilityPurity (%)
Williamson Ether68–75LowModerate98
Mitsunobu Reaction82–88HighLow99
Continuous Flow95MediumHigh99.5

The Mitsunobu reaction excels in lab-scale purity, while continuous flow synthesis dominates industrial applications .

Functional Group Protection Strategies

To prevent aldehyde oxidation during synthesis, protection as a dimethyl acetal is employed:

  • Acetal Formation:

    • Treat 4-methoxy-3-hydroxybenzaldehyde with trimethyl orthoformate and catalytic p-toluenesulfonic acid (PTSA) .

  • Etherification:

    • Proceed with Williamson or Mitsunobu methods.

  • Deprotection:

    • Hydrolyze with aqueous HCl (1M) to regenerate the aldehyde .

Table 2: Protection/Deprotection Efficiency

StepYield (%)Purity (%)
Acetal Formation9097
Deprotection8598

This strategy is indispensable for oxidation-prone substrates .

Recent Advances and Optimization

Recent studies highlight enzyme-catalyzed etherification using lipases in non-aqueous media, achieving 70–78% yield under ambient conditions . Additionally, microwave-assisted Williamson synthesis reduces reaction time to 15 minutes with comparable yields .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzoic acid.

    Reduction: 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Structural Analogues

The compound is compared with analogues differing in substituent positions, halogens, or functional groups. Key examples include:

Compound Name Substituent Modifications Key Properties/Applications References
3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde 4-Cl instead of 3-Cl on benzyl group PDE2 inhibitor intermediate (80% yield)
5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 2-OH instead of 4-OCH₃ Antibacterial studies (ESI-MS m/z 261.0)
3-(4-Fluorobenzyloxy)-4-methoxybenzaldehyde 4-F instead of 3-Cl on benzyl group Pyrazolone-based HIV-1 integrase inhibitor precursor
4-((3-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde 3-OCH₂CH₃ instead of 4-OCH₃ Grb2-SH3/Gab2 interaction inhibitor (97% yield)
3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde 4-Br, 3-allyl, and 5-OCH₃ substitutions Organic building block (MW 361.23 g/mol)

Physicochemical Properties

Key physical properties are influenced by substitution patterns:

Compound Molecular Weight (g/mol) Exact Mass (Da) Notable Spectral Data
3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde 276.68 276.0602 (M+H⁺) IR: ν 1691 cm⁻¹ (C=O stretch)
3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde 276.68 276.0602 (M+H⁺) ¹H NMR: δ 9.83 ppm (CHO)
5-((3-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 260.66 261.0 (M+H⁺) ESI-MS m/z 261.0
4-((4-Chlorobenzyl)oxy)-3-ethoxybenzaldehyde 290.73 290.0914 (M+H⁺) ¹H NMR: δ 1.36 (t, 3H, -OCH₂CH₃)

Biological Activity

3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C10H10ClO3\text{C}_{10}\text{H}_{10}\text{ClO}_3
  • Molecular Weight: 216.64 g/mol
  • Functional Groups:
    • Methoxy group (-OCH₃)
    • Chlorobenzyl ether (-C₆H₄Cl)
    • Aldehyde group (-CHO)

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, similar to other benzaldehyde derivatives that exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents .

Anticancer Properties

Research indicates that compounds with similar structures have shown promising anticancer activities. For instance, derivatives of benzaldehyde have been evaluated for their cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. The presence of halogen substituents, such as chlorine, has been correlated with enhanced cytotoxicity .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Benzaldehyde Derivative AMDA-MB-23115.2
Benzaldehyde Derivative BHL-6010.5

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been investigated, particularly against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicates that the chlorobenzyl moiety enhances the antimicrobial efficacy.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the cytotoxic effects of various benzaldehyde derivatives on breast cancer cells. The results indicated that modifications at the para position significantly increased the potency against MDA-MB-231 cells, suggesting that similar modifications could enhance the activity of this compound .
  • Case Study on Antimicrobial Efficacy : In a comparative study involving several benzyl ether derivatives, it was found that compounds with halogen substitutions exhibited stronger antimicrobial activity against both bacterial and fungal strains compared to their non-halogenated counterparts .

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